molecular formula C16H27N3O B4923466 N-(1-adamantyl)-4-methylpiperazine-1-carboxamide

N-(1-adamantyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B4923466
M. Wt: 277.40 g/mol
InChI Key: BWORWCZZSVXPTI-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-methylpiperazine-1-carboxamide is a compound that features an adamantane moiety, a tricyclic cage structure known for its stability and lipophilicity. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs, making them more effective in crossing biological membranes . This compound is part of a broader class of adamantane derivatives, which have shown significant potential in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(1-adamantyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of 1-adamantylamine with 4-methylpiperazine-1-carboxylic acid chloride under Schotten-Baumann conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.

Industrial production methods for adamantane derivatives often involve the bromination of adamantane followed by nucleophilic substitution reactions . For instance, 1-bromoadamantane can be reacted with piperazine derivatives to yield the desired product. These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

N-(1-adamantyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-methylpiperazine-1-carboxamide involves its interaction with biological membranes due to its lipophilicity. The adamantane moiety enhances the compound’s ability to cross lipid bilayers, facilitating its entry into cells . Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

N-(1-adamantyl)-4-methylpiperazine-1-carboxamide can be compared with other adamantane derivatives, such as:

What sets this compound apart is its unique combination of the adamantane moiety with a piperazine ring, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-adamantyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-18-2-4-19(5-3-18)15(20)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWORWCZZSVXPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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